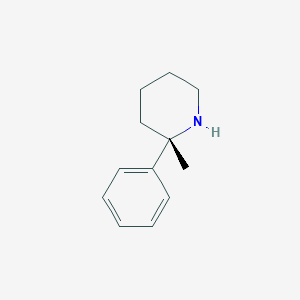

(S)-2-Methyl-2-phenylpiperidine

Description

Overview of Chiral Nitrogen Heterocycles in Organic Synthesis

Chiral nitrogen heterocycles are fundamental molecular skeletons extensively found in pharmaceuticals, agrochemicals, and biologically active natural products. sioc-journal.cn Their structural and functional diversity makes them indispensable in drug design, where they often mimic endogenous metabolites and natural compounds. openmedicinalchemistryjournal.com The synthesis of these complex molecules in a stereospecific manner is a significant and challenging area of organic chemistry. researchgate.netrsc.org Among the various strategies, the use of chiral catalysts and building blocks has proven to be a powerful platform for creating these valuable compounds. sioc-journal.cnmdpi.com

Structural Features and Stereochemical Importance of Piperidine (B6355638) Scaffolds

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most prevalent structural motifs in medicinal chemistry. longdom.orgnih.gov Its significance stems from its ability to confer desirable pharmacokinetic properties to drug candidates. longdom.org The stereochemistry of substituted piperidines is crucial, as different enantiomers and diastereomers of a molecule can exhibit vastly different biological activities. researchgate.netthieme-connect.com The ability to control the stereochemistry at specific positions on the piperidine ring, such as the 2-position, is a key area of interest in organic synthesis, enabling the development of novel, structurally diverse three-dimensional molecules. researchgate.net

Positioning of (S)-2-Methyl-2-phenylpiperidine as a Key Chiral Building Block in Advanced Organic Synthesis

(S)-2-Methyl-2-phenylpiperidine stands out as a critical chiral building block in the synthesis of complex molecules. scientificlabs.co.uksigmaaldrich.com Its structure, featuring a chiral center at the 2-position bearing both a methyl and a phenyl group, provides a well-defined three-dimensional arrangement. This specific stereoconfiguration is instrumental in directing the stereochemical outcome of subsequent reactions, making it a valuable asset in asymmetric synthesis. rsc.orggla.ac.uk The presence of the phenyl group also offers opportunities for further functionalization, adding to its versatility. Its application has been noted in the synthesis of various biologically active compounds, including derivatives of the antidiabetic drug repaglinide. nih.gov

Scope and Objectives of the Academic Research Outline

This article will provide a focused examination of the chemical compound (S)-2-Methyl-2-phenylpiperidine. The primary objective is to detail its role as a chiral building block in organic synthesis. The subsequent sections will delve into its chemical properties, methods of synthesis, and specific applications in the construction of complex molecular architectures. The discussion will be grounded in established research findings and will not extend to dosage, administration, or safety profiles.

Chemical Compound Data

| Compound Name |

| (S)-2-Methyl-2-phenylpiperidine |

| Repaglinide |

| (S)-coniine |

| N-formylpiperidine |

| 2-phenylpiperidine (B1215205) |

| 2-Methyl-3-phenylpiperidine |

| (+)-CPCA |

| Nocaines |

| Methylphenidate |

| Meperidine |

| Modafinil |

| Paroxetine |

Interactive Data Table: Properties of (S)-2-Methyl-2-phenylpiperidine

| Property | Value | Reference |

| Molecular Formula | C12H17N | sigmaaldrich.com |

| Molecular Weight | 175.27 g/mol | sigmaaldrich.com |

| CAS Number | 1364783-04-9 | sigmaaldrich.com |

| Form | Liquid | sigmaaldrich.com |

| Storage Temperature | 2-8°C | sigmaaldrich.com |

| Flash Point | > 110 °C | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-methyl-2-phenylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-12(9-5-6-10-13-12)11-7-3-2-4-8-11/h2-4,7-8,13H,5-6,9-10H2,1H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLNODMVWOCAIEF-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCN1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCCCN1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Enantioselective Synthesis of Chiral 2 Substituted Piperidines, Including S 2 Methyl 2 Phenylpiperidine

Asymmetric Catalytic Hydrogenation of Pyridine (B92270) Derivatives

The asymmetric hydrogenation of readily available pyridine derivatives represents a highly atom-economical and efficient strategy for accessing chiral piperidines. This approach often involves the activation of the pyridine ring to facilitate reduction under milder conditions and with greater enantioselectivity.

Iridium-Catalyzed Enantioselective Hydrogenation of N-Benzylpyridinium Salts

Iridium-based catalysts have emerged as powerful tools for the asymmetric hydrogenation of N-benzylpyridinium salts, providing access to a range of α-aryl and α-heteroaryl piperidines with high enantioselectivity. acs.orgnih.gov The quaternization of the pyridine nitrogen with a benzyl (B1604629) group enhances the substrate's reactivity towards hydrogenation. dicp.ac.cnnih.gov

The key to achieving high enantioselectivity lies in the design of the chiral ligand coordinated to the iridium center. For instance, the use of chiral phosphole-based ligands like MP²-SEGPHOS has proven successful in the hydrogenation of N-alkyl-2-arylpyridinium salts, yielding the corresponding piperidines with excellent enantiomeric excesses (ee). dicp.ac.cnnih.gov In one study, the asymmetric hydrogenation of N-benzyl-2-phenylpyridinium bromide on a 5 mmol scale afforded the desired product in 98% yield and 94% ee. dicp.ac.cn The N-benzyl protecting group can be readily removed post-hydrogenation to furnish the free 2-phenylpiperidine (B1215205). dicp.ac.cn

Mechanistic investigations, including DFT calculations, suggest an outer-sphere dissociative mechanism for the pyridinium (B92312) reduction. acs.orgnih.gov A noteworthy finding is that the stereochemical outcome of the transformation is often determined by the initial protonation of the final enamine intermediate, rather than the subsequent hydride reduction of the resulting iminium intermediate. acs.orgnih.govnih.gov

Below is a table summarizing representative results for the iridium-catalyzed asymmetric hydrogenation of N-benzylpyridinium salts:

| Entry | Substrate | Catalyst System | Enantiomeric Ratio (er) | Yield (%) |

| 1 | N-benzyl-2-(benzothiophen-2-yl)pyridinium bromide | [Ir(cod)Cl]₂ / MeO-BoQPhos | 96.6:3.4 | 89 |

| 2 | N-benzyl-2-(dibenzothiophen-4-yl)pyridinium bromide | [Ir(cod)Cl]₂ / MeO-BoQPhos | 95.1:4.9 | 93 |

| 3 | N-benzyl-2-(thiophen-2-yl)pyridinium bromide | [Ir(cod)Cl]₂ / MeO-BoQPhos | 96.4:3.6 | - |

| 4 | N-ethyl-2-(thiophen-2-yl)pyridinium bromide | [Ir(cod)Cl]₂ / MeO-BoQPhos | 99:1 | - |

Data sourced from a study on the enantioselective synthesis of α-(hetero)aryl piperidines. nih.gov

Ruthenium- and Rhodium-Catalyzed Reductions for Substituted Piperidines

Ruthenium and rhodium catalysts are also extensively used in the asymmetric reduction of pyridine derivatives to yield chiral piperidines. dicp.ac.cnrsc.org Rhodium-catalyzed transfer hydrogenation, in particular, has proven to be a versatile method. dicp.ac.cnresearchgate.netliverpool.ac.ukscispace.com

A notable development is the rhodium-catalyzed reductive transamination of pyridinium salts. dicp.ac.cnresearchgate.netliverpool.ac.uk This method introduces a chiral primary amine under reducing conditions, which, in the presence of water, undergoes transamination with the pyridinium nitrogen, thereby inducing chirality in the resulting piperidine (B6355638) ring. dicp.ac.cnresearchgate.netliverpool.ac.uk This approach offers excellent diastereo- and enantioselectivities and tolerates a wide range of functional groups. dicp.ac.cnresearchgate.netliverpool.ac.uk

For the asymmetric hydrogenation of 3-substituted pyridinium salts, a Rh-JosiPhos catalyst system in the presence of an organic base like triethylamine (B128534) has been shown to be effective, affording the corresponding piperidines with ee's up to 90%. unimi.itnih.gov Mechanistic studies indicate that the base plays a crucial role in preventing the non-enantioselective enaminium-iminium isomerization of a partially hydrogenated intermediate. unimi.it

The following table presents data on the rhodium-catalyzed asymmetric reductive transamination of 2-substituted pyridinium salts:

| Entry | Pyridinium Salt Substituent | Chiral Amine | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Isolated Yield (%) |

| 1 | 2-Phenyl | (R)-1-Phenylethylamine | >99:1 | 98 | 85 |

| 2 | 2-(4-Fluorophenyl) | (R)-1-Phenylethylamine | >99:1 | 98 | 82 |

| 3 | 2-(4-Chlorophenyl) | (S)-1-Phenylethylamine | >99:1 | 97 | 80 |

| 4 | 2-(2-Thienyl) | (R)-1-Phenylethylamine | >99:1 | 96 | 75 |

Data adapted from a study on rhodium-catalyzed transfer hydrogenation. researchgate.net

Copper(I)-Catalyzed Regio-, Diastereo-, and Enantioselective Protoborylation

A novel stepwise strategy for the synthesis of enantioenriched piperidines involves the partial reduction of pyridine derivatives to 1,2-dihydropyridines, followed by a copper(I)-catalyzed regio-, diastereo-, and enantioselective protoborylation. nih.govacs.orgacs.org This dearomatization/enantioselective borylation approach provides access to chiral 3-boryl-tetrahydropyridines, which are versatile intermediates for the synthesis of various chiral piperidines. nih.govacs.orgacs.org

The key step is the Cu(I)-catalyzed protoborylation, which proceeds with high levels of stereocontrol, allowing for the stereospecific transformation of a stereogenic C-B bond. nih.govacs.orgacs.org This methodology has been successfully applied to the concise synthesis of the antidepressant drug (-)-paroxetine. nih.govacs.orgacs.org In some cases, copper-catalyzed reactions can introduce functional groups directly onto the pyridine ring. nih.govresearchgate.netresearchgate.net

The table below showcases the efficiency of this method for different substrates:

| Entry | Dihydropyridine Substituent | Ligand | Enantiomeric Excess (ee, %) |

| 1 | 4-Phenyl | QuinoxP* L1 | 99 |

| 2 | 4-(4-Fluorophenyl) | QuinoxP* L1 | 98 |

| 3 | 4-(4-Chlorophenyl) | QuinoxP* L1 | 99 |

| 4 | 4-(2-Naphthyl) | QuinoxP* L1 | 97 |

Results obtained from research on the stepwise dearomatization/borylation of pyridines. acs.org

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries provide a powerful and reliable method for controlling stereochemistry in the synthesis of chiral piperidines. The auxiliary is temporarily incorporated into the molecule, directs the stereochemical outcome of a key bond-forming reaction, and is subsequently removed.

Utilization of Enantiopure Sulfinamides (e.g., tert-Butanesulfinamide) in Imine Chemistry

Enantiopure sulfinamides, particularly tert-butanesulfinamide, have become a cornerstone in the asymmetric synthesis of amines and their derivatives, including chiral piperidines. rsc.orgresearchgate.netx-mol.comrsc.orgnih.gov Condensation of tert-butanesulfinamide with aldehydes or ketones generates stable N-sulfinyl imines. nih.govsigmaaldrich.com The electron-withdrawing sulfinyl group activates the imine for nucleophilic addition, and the bulky tert-butyl group effectively shields one face of the imine, leading to high diastereoselectivity in the addition of organometallic reagents. nih.govsigmaaldrich.comcas.cn

This methodology has been applied to the synthesis of a wide variety of structurally diverse piperidines. rsc.orgrsc.orgnih.govrsc.org For instance, the addition of nucleophiles to N-tert-butanesulfinyl imines derived from 5-bromopentanal (B1354046) can lead to the formation of enantioenriched 2-substituted piperidines after intramolecular cyclization and removal of the auxiliary. nih.gov

The following table illustrates the diastereoselectivity achieved in the addition of organometallic reagents to N-tert-butanesulfinyl imines:

| Entry | Imine | Nucleophile | Diastereomeric Ratio (dr) | Yield (%) |

| 1 | (S)-N-(3-furylmethylene)-p-toluenesulfinamide | Potassium enolate of methyl ethyl ketone | >99:1 | 85 |

| 2 | (R)-N-(pent-4-en-1-ylidene)-tert-butanesulfinamide | Allylmagnesium bromide | 95:5 | 78 |

| 3 | (S)-N-(2-phenyl-ethylidene)-tert-butanesulfinamide | Vinylmagnesium bromide | 98:2 | 82 |

| 4 | (R)-N-(cyclohexylmethylene)-tert-butanesulfinamide | Propylmagnesium chloride | 97:3 | 88 |

This data is a composite from various studies on sulfinamide-mediated synthesis. rsc.org

Application of Carbohydrate-Derived Chiral Auxiliaries

Carbohydrates, being readily available and enantiopure natural products, are excellent chiral auxiliaries for asymmetric synthesis. researchgate.netcdnsciencepub.comwiley-vch.decdnsciencepub.comscispace.com Glycosylamines, derived from carbohydrates, can be condensed with aldehydes to form N-glycosyl imines. researchgate.netcdnsciencepub.comwiley-vch.decdnsciencepub.com The stereochemical information embedded in the carbohydrate backbone directs nucleophilic additions to these imines with high diastereoselectivity. researchgate.netcdnsciencepub.comwiley-vch.decdnsciencepub.com

A notable application is the domino Mannich-Michael reaction of Danishefsky's diene with O-pivaloylated arabinosylaldimines, which furnishes N-arabinosyl dehydropiperidinones with high diastereoselectivity. researchgate.netcdnsciencepub.comcdnsciencepub.com The stereochemical outcome is controlled by the sterically demanding pivaloyl group at the C-2 position of the carbohydrate auxiliary, which effectively shields one face of the aldimine. cdnsciencepub.com These dehydropiperidinone intermediates can be further elaborated to a variety of substituted piperidines. researchgate.netcdnsciencepub.comcdnsciencepub.com An important feature of this approach is the ability to synthesize both enantiomers of a target piperidine by using pseudo-enantiomeric carbohydrate auxiliaries, such as D-arabinose and D-galactose. cdnsciencepub.com

The table below shows the diastereoselectivity of the domino Mannich-Michael reaction using a carbohydrate auxiliary:

| Entry | Aldehyde (R group) | Diastereoselectivity | Yield (%) |

| 1 | Phenyl | >95:5 | 85 |

| 2 | 4-Methoxyphenyl | >95:5 | 82 |

| 3 | 2-Furyl | >95:5 | 78 |

| 4 | n-Propyl | >95:5 | 90 |

Data derived from research on the stereoselective synthesis of piperidine derivatives using carbohydrate auxiliaries. cdnsciencepub.com

Phenylglycinol-Derived Oxazolopiperidone Lactams for Stereoselective Introduction of Substituents

Phenylglycinol-derived unsaturated oxazolopiperidone lactams serve as powerful building blocks in the stereocontrolled synthesis of enantiopure piperidines. nih.gov This methodology leverages the chiral scaffold to direct the stereoselective conjugate addition of various nucleophiles. Organocuprates, enolates, and sulfur-stabilized anions can be added to these systems, allowing for the controlled introduction of substituents at the 4-position of the piperidine ring. nih.gov

The facial selectivity of this addition, whether it occurs from the exo or endo face of the molecule, is a critical factor that can be controlled to achieve the desired stereoisomer. nih.gov This control makes the strategy highly valuable for preparing a diverse range of enantiopure piperidines. The applications of this method extend to the synthesis of pharmaceuticals, precursors for alkaloids, and complex piperidine-containing natural products. nih.gov The core strength of this approach lies in its ability to translate the chirality of the readily available phenylglycinol to the newly formed stereocenters on the piperidine ring.

S-α-Phenylethylamine as a Chiral Auxiliary in Piperidone Synthesis

(S)-α-Phenylethylamine is a widely used and economical chiral auxiliary that facilitates the asymmetric synthesis of 2-substituted piperidones. nih.govdicp.ac.cn A common strategy involves a double aza-Michael addition of (S)-α-phenylethylamine to a divinyl ketone. nih.govkcl.ac.uk This reaction constructs the piperidone ring and, due to the influence of the chiral auxiliary, produces a mixture of diastereomeric 2-substituted-4-piperidones. nih.govkcl.ac.uk These diastereomers can then be separated, providing access to enantiomerically resolved piperidone building blocks. kcl.ac.uk

The efficiency of this cyclization can vary depending on the nature of the substituent on the divinyl ketone. For instance, reactions using purified aromatic divinyl ketones have been shown to produce high yields of the corresponding piperidones. nih.gov This approach has been successfully applied to the synthesis of precursors for donepezil (B133215) analogues, demonstrating its utility in creating chirally enriched, biologically relevant molecules. nih.govkcl.ac.uksemanticscholar.org

Table 1: Synthesis of Diastereomeric 2-Substituted-4-piperidones using (S)-α-Phenylethylamine

| R-Group (Substituent) | Starting Material | Product | Yield | Reference |

| Methyl | Divinyl Ketone | 2-Methyl-4-piperidone Diastereomers | Lower Yield | nih.gov |

| Propyl | Divinyl Ketone | 2-Propyl-4-piperidone Diastereomers | Lower Yield | nih.gov |

| Phenyl | Divinyl Ketone | 2-Phenyl-4-piperidone Diastereomers | Good Yield | nih.govsemanticscholar.org |

Kinetic Resolution Strategies for Enantiopure Piperidines

Kinetic resolution is an effective technique for separating enantiomers from a racemic mixture by exploiting the different reaction rates of each enantiomer with a chiral catalyst or reagent.

Asymmetric Deprotonation for N-Boc-2-arylpiperidines

A notable kinetic resolution strategy for N-Boc-2-arylpiperidines involves asymmetric deprotonation. rsc.org In this method, a racemic mixture of an N-Boc-2-arylpiperidine is treated with a substoichiometric amount of a chiral base, such as the complex formed between n-butyllithium (n-BuLi) and (-)-sparteine. rsc.org The chiral base selectively deprotonates one enantiomer at a faster rate, leaving the unreacted starting material enriched in the other enantiomer. rsc.org

This method has proven highly selective for N-Boc-2-arylpiperidines. rsc.org The resulting enantioenriched N-Boc-2-arylpiperidine can be recovered and subsequently used in further synthetic steps. For example, deprotonation of the enantioenriched piperidine followed by quenching with an electrophile, such as an alkyl halide, can lead to the synthesis of highly enantiomerically enriched 2,2-disubstituted piperidines like (S)-2-Methyl-2-phenylpiperidine. rsc.org A key advantage is that the lithiation and subsequent electrophilic quench typically occur with retention of configuration, preserving the enantiopurity. rsc.org

Table 2: Kinetic Resolution of N-Boc-2-arylpiperidines via Asymmetric Deprotonation

| Substrate | Chiral Base/Ligand | Result | Selectivity | Reference |

| Racemic N-Boc-2-phenylpiperidine | n-BuLi / (-)-sparteine | Enantioenriched (S)-N-Boc-2-phenylpiperidine | High (er up to 94:6) | rsc.orgthieme-connect.de |

| Racemic N-Boc-2-arylpiperidines | n-BuLi / (+)-sparteine surrogate | Enantioenriched starting material | High enantiomer ratios | rsc.org |

Biocatalytic Approaches via Transaminase-Triggered Cyclizations

Biocatalysis offers a green and highly selective alternative for producing enantiopure amines. rsc.org Transaminase (TA) enzymes, in particular, have been employed in innovative cascade reactions to synthesize chiral piperidines. acs.org This strategy begins with a prochiral substrate, such as an ω-chloroketone. acs.org

The transaminase, a pyridoxal-5'-phosphate (PLP)-dependent enzyme, catalyzes the asymmetric transfer of an amino group from an amine donor to the ketone. acs.orgresearchgate.net This enzymatic reductive amination creates a chiral amine intermediate. The intermediate then undergoes a spontaneous intramolecular cyclization, driven by the nucleophilic attack of the newly installed amine onto the carbon bearing the chlorine leaving group, to form the chiral 2-substituted piperidine ring. acs.org This transaminase-triggered cyclization has been shown to produce 2-substituted piperidines with excellent analytical yields and very high enantiomeric excess (>99.5% ee). acs.org A significant advantage of this biocatalytic route is the ability to access either the (R) or (S) enantiomer by selecting the appropriate stereocomplementary transaminase enzyme. acs.orgmdpi.com

Intramolecular Cyclization and Annulation Reactions for Piperidine Ring Formation

Intramolecular reactions that form the piperidine ring in a single, stereocontrolled step are highly sought after for their efficiency.

Aza-Prins Cyclization Methodologies

The aza-Prins cyclization is a powerful acid-catalyzed reaction for constructing the piperidine skeleton. mdpi.comresearchgate.net The reaction typically involves the cyclization of a homoallylic amine with an aldehyde. mdpi.comresearchgate.net The process is initiated by the formation of an N-acyliminium ion intermediate, which is generated by the condensation of the amine with the aldehyde in the presence of an acid catalyst (Lewis or Brønsted acid). mdpi.comresearchgate.net

This iminium ion then undergoes an intramolecular 6-endo-trig cyclization, where the alkene acts as the nucleophile. mdpi.com This step forms a new carbon-carbon bond and results in a piperidine ring with a carbocation at the 4-position. mdpi.com This carbocationic intermediate can be trapped by various nucleophiles, such as chloride ions, to yield 4-substituted piperidines. researchgate.netnih.gov The reaction often proceeds with high diastereoselectivity, typically favoring the trans isomer due to steric factors that guide the nucleophilic attack to the axial position of the chair-like transition state. mdpi.com The aza-Prins cyclization has been employed as a key step in the synthesis of numerous piperidine alkaloids and other complex natural products. researchgate.netcore.ac.uk

Radical-Mediated Amine Cyclization via N-Centered Radical Relays

A powerful strategy for the synthesis of chiral piperidines involves the use of radical-mediated amine cyclization, particularly through N-centered radical relays. This approach leverages the regioselective nature of 1,5-hydrogen atom transfer (HAT) to functionalize a δ C-H bond of an acyclic amine. nih.gov

In a notable example, a chiral copper catalyst is employed to initiate and control the enantioselectivity of a δ C-H cyanation reaction. nih.gov The proposed mechanism begins with the formation of an N-centered radical from an N-fluoroamine precursor. This radical then undergoes a regioselective 1,5-HAT, transferring the radical to the δ-carbon. The resulting carbon-centered radical is then intercepted by the chiral copper cyanide complex, leading to the formation of a new C-C bond with high enantiocontrol. nih.gov The resulting δ-amino nitriles are versatile intermediates that can be converted to a variety of chiral piperidines. For instance, reduction of the nitrile to an aldehyde followed by in situ cyclization and subsequent reduction of the hemiaminal can yield the desired 3-substituted piperidine. nih.gov

This method offers a unique "(5+1)" synthetic disconnection for accessing chiral piperidines from acyclic amines and a cyanide source. nih.gov The success of this strategy hinges on the ability of the chiral catalyst to effectively control the stereochemistry of the C-C bond-forming event. nih.gov

Oxidative Amination and Hydrofunctionalization of Alkenes

The oxidative amination and hydrofunctionalization of alkenes provide another atom-economical and direct route to chiral piperidines. researchgate.net These methods involve the intramolecular addition of a nitrogen nucleophile across a double bond, often facilitated by a metal catalyst.

One approach involves the gold(I)-catalyzed oxidative amination of unactivated alkenes. nih.gov This reaction utilizes an iodine(III) oxidant to achieve the difunctionalization of the double bond, forming the N-heterocycle and introducing an oxygen substituent simultaneously. nih.gov Another significant advancement is the development of enantioselective palladium-catalyzed oxidative amination. nih.gov The use of a novel pyridine-oxazoline ligand with a sterically bulky substituent has been shown to be crucial for activating the palladium catalyst towards the alkene. nih.gov

Furthermore, iridium catalysts have been successfully employed for the hydroamination of internal alkenes. nih.gov By carefully selecting the phosphine (B1218219) ligand and the counterion, high yields and enantioselectivites can be achieved. nih.gov This method has been shown to be effective for the hydroamination of various cyclic alkenes, including cyclopentene (B43876) and cyclohexene (B86901) derivatives, leading to chiral amine products with high enantiomeric excess. nih.gov

Recent developments have also focused on metal-free approaches. For example, photoinduced anti-Markovnikov hydroamination of olefins can be achieved using a disulfide catalyst under visible light irradiation, proceeding through an N-centered radical mechanism. mdpi.com

Intramolecular Aza-Michael Reactions

Intramolecular aza-Michael reactions (IMAMR) represent a straightforward and powerful strategy for the enantioselective synthesis of 2-substituted piperidines. mdpi.comresearchgate.net This method involves the conjugate addition of an internal nitrogen nucleophile to an α,β-unsaturated carbonyl system, leading to the formation of the piperidine ring.

Organocatalysis has emerged as a particularly effective tool for promoting asymmetric IMAMR. nih.gov Chiral primary amines derived from cinchona alkaloids, in combination with an acid co-catalyst like trifluoroacetic acid (TFA), have been shown to catalyze the intramolecular aza-Michael addition of carbamates to enones, affording 2-substituted piperidines in high yields and with excellent enantioselectivities. nih.govacs.org The role of the acid is believed to be the formation of an iminium ion intermediate, which enhances the reactivity of the system. nih.gov

Desymmetrization of prochiral substrates through intramolecular aza-Michael reactions is another elegant application of this methodology. By employing a chiral organocatalyst, it is possible to obtain enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. rsc.org Interestingly, by adjusting the catalyst and co-catalyst loading, it is possible to selectively obtain either the major or minor diastereoisomer with high enantioselectivity. rsc.org

The versatility of the intramolecular aza-Michael reaction has been demonstrated in the total synthesis of several piperidine alkaloids, highlighting its utility in constructing complex molecular architectures. acs.org

Epoxide Opening and Subsequent Ring Expansion Protocols

The ring-opening of epoxides followed by ring expansion provides a versatile pathway to chiral piperidines. This strategy often involves the use of a chiral epoxide as a starting material, which can be opened by a suitable nucleophile, followed by a series of transformations to construct the piperidine ring. mdpi.com

A common approach involves the regioselective ring-opening of a chiral epoxide with a nitrogen nucleophile. mdpi.com For instance, the reaction of a chiral epoxide with an aniline (B41778) can lead to the formation of a chiral amino alcohol, which can then be further elaborated to the desired piperidine. The stereochemistry of the final product is often controlled by the stereochemistry of the starting epoxide. mdpi.com

Ring expansion protocols offer another avenue. For example, a chiral aziridine (B145994) can be converted to a bicyclic aziridinium (B1262131) ion, which then undergoes a regioselective ring-opening with a nucleophile to afford a substituted piperidine. researchgate.netresearchgate.net This method allows for the formation of a new carbon-carbon bond at the 2-position of the piperidine ring in a regio- and stereoselective manner. researchgate.net The success of these reactions often depends on the ability to control the regioselectivity of the ring-opening step. researchgate.net

Double Reductive Amination Approaches

Double reductive amination (DRA) is a powerful and direct method for the synthesis of the piperidine skeleton from dicarbonyl compounds. chim.it This one-pot reaction involves the sequential formation of two imine or iminium ion intermediates from a dicarbonyl compound and a primary amine, followed by their reduction to form the heterocyclic ring.

This methodology has been particularly useful in the synthesis of polyhydroxylated piperidines, also known as iminosugars, which are of significant biological interest. chim.it By using sugar-derived dicarbonyl substrates, the desired stereochemistry of the hydroxyl groups can be pre-determined. chim.it A variety of primary amines can be used as the nitrogen source, making this a versatile approach. chim.it

A stereoselective synthesis of 2-dienyl-substituted piperidines has been achieved using an η4-dienetricarbonyliron complex as a chiral auxiliary. rsc.orgrsc.org In this process, a 1,5-keto-aldehyde undergoes a double reductive amination sequence with a primary amine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). rsc.orgrsc.org The bulky tricarbonyliron complex effectively controls the stereoselectivity of the reaction, leading to the formation of a single diastereoisomeric product. rsc.orgrsc.org The iron moiety can then be removed to yield the enantiopure 2-substituted piperidine. rsc.orgrsc.org While this method has proven successful for piperidine synthesis, attempts to extend it to the synthesis of the larger azepane ring system have been unsuccessful. rsc.org

More recently, a ruthenium-catalyzed double reductive amination of glutaric dialdehyde (B1249045) with anilines using phenylsilane (B129415) as the reducing agent has been developed. doi.org This method provides a highly selective route to N-aryl substituted piperidines and tolerates a range of functional groups. doi.org

Chiral Pool Synthesis Routes to Enantiopure Piperidine Scaffolds

Chiral pool synthesis is a classical and effective strategy for the preparation of enantiopure compounds, including piperidine scaffolds. ub.edu This approach utilizes readily available, enantiomerically pure natural products such as amino acids, carbohydrates, and terpenes as starting materials. ub.edu The inherent chirality of the starting material is incorporated into the final target molecule. ub.edu

The key advantage of this method is that the absolute stereochemistry of the product is often predetermined by the starting material. This strategy is most efficient when the structure of the desired piperidine derivative is closely related to the chiral starting material. ub.edu For example, enantiopure cis- and trans-2,3-disubstituted piperidines have been synthesized starting from chiral non-racemic lactams, which in turn can be derived from amino acids. acs.org The stereoselective reduction of these lactams is a crucial step in controlling the final stereochemistry of the piperidine ring. acs.org

Stereoselective Mannich reactions are another powerful tool within the chiral pool approach for constructing the piperidine core of various alkaloids. researchgate.netconsensus.app By using a chiral amine or aldehyde derived from the chiral pool, asymmetric induction can be achieved in the Mannich reaction, leading to the formation of enantiomerically enriched piperidine derivatives. researchgate.netconsensus.app

Continuous Flow Chemistry Applications in Piperidine Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals, offering advantages such as improved safety, scalability, and process control. drreddys.comrsc.org This methodology is increasingly being applied to the synthesis of heterocyclic compounds, including piperidines.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and selectivities compared to traditional batch processes. mit.edu The use of microreactors can enhance heat and mass transfer, further improving reaction efficiency. nih.gov

A notable example of the application of flow chemistry in piperidine synthesis is the electrochemical α-methoxylation of N-formylpiperidine. soton.ac.uk This reaction can be performed in an undivided electrochemical flow cell, allowing for the convenient and scalable synthesis of a key intermediate without the need for chemical oxidizing agents. soton.ac.uk This intermediate, a precursor to an N-formyliminium ion, can then be reacted with various carbon nucleophiles to introduce substituents at the 2-position of the piperidine ring. soton.ac.uk

Multi-step continuous flow systems can be designed to perform sequential reactions, purifications, and analyses in an integrated and automated fashion. mit.edu This approach has the potential to streamline the synthesis of complex piperidine derivatives like (S)-2-Methyl-2-phenylpiperidine, reducing production time and costs. nih.gov While specific examples for the continuous flow synthesis of (S)-2-Methyl-2-phenylpiperidine are not detailed in the provided context, the principles of flow chemistry are broadly applicable to its synthesis, particularly for key steps such as reductive aminations or catalytic reactions.

Chemical Reactivity and Derivatization of S 2 Methyl 2 Phenylpiperidine and Its Analogues

Stereoselective Functionalization of the Piperidine (B6355638) Ring

Achieving stereocontrol during the functionalization of the piperidine ring is crucial for synthesizing specific, biologically active isomers. Researchers have developed several strategies to introduce new substituents at various positions of the ring with high levels of stereoselectivity.

Direct C-H functionalization has emerged as a powerful tool for modifying the piperidine core, avoiding the need for pre-functionalized starting materials. The site-selectivity of these reactions can be precisely controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. nih.govnih.gov

Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes are a prime example of this strategy. The choice of the N-protecting group and the specific rhodium catalyst dictates whether functionalization occurs at the C2, C3, or C4 position of the piperidine ring. nih.govd-nb.info For instance, C-H functionalization of N-Boc-piperidine with the catalyst Rh₂(R-TCPTAD)₄, or of N-brosyl-piperidine with Rh₂(R-TPPTTL)₄, leads to the formation of 2-substituted analogues. nih.govnih.govd-nb.info In contrast, using N-α-oxoarylacetyl-piperidines with Rh₂(S-2-Cl-5-BrTPCP)₄ directs the functionalization to the C4 position. nih.govnih.govd-nb.info The Rh₂(R-TPPTTL)₄-catalyzed reactions are noted for being highly diastereoselective. nih.govd-nb.info

Functionalization at the C3 position is generally more challenging due to the deactivating electron-withdrawing effect of the nearby nitrogen atom. nih.govd-nb.info An indirect approach has been successfully employed, involving the asymmetric cyclopropanation of an N-Boc-tetrahydropyridine intermediate, followed by a reductive ring-opening that is both regio- and stereoselective to yield the 3-substituted product. nih.govd-nb.info

| Target Position | N-Protecting Group | Catalyst | Strategy | Reference |

|---|---|---|---|---|

| C2 | N-Boc | Rh₂(R-TCPTAD)₄ | Direct C-H Insertion | nih.gov |

| C2 | N-Brosyl | Rh₂(R-TPPTTL)₄ | Direct C-H Insertion | d-nb.info |

| C4 | N-α-oxoarylacetyl | Rh₂(S-2-Cl-5-BrTPCP)₄ | Direct C-H Insertion | nih.gov |

| C3 | N-Boc | Various | Indirect (Cyclopropanation/Ring-Opening) | nih.gov |

Lithiation at the carbon adjacent to the nitrogen atom (the α-position) followed by quenching with an electrophile is a classic and effective method for creating C-C or C-heteroatom bonds. Unlike N-Boc-2-alkylpiperidines, which typically undergo lithiation at the C6 position, N-Boc-2-phenylpiperidine can be deprotonated exclusively at the benzylic C2 position. researchgate.netnih.gov This regioselectivity provides a reliable route to 2,2-disubstituted piperidines. rsc.org

Studies on enantioenriched (S)-N-Boc-2-methylpiperidine have demonstrated that a second lithiation-substitution sequence can be performed to generate 2,6-disubstituted piperidines. nih.gov The lithiation is typically achieved using s-BuLi in the presence of TMEDA at low temperatures, after which the resulting organolithium species is trapped with various electrophiles. nih.govclockss.org This process has been shown to be effective for introducing a range of functional groups, including deuterium, alkyl, aryl, and carbonyl-containing moieties, at the 6-position. nih.gov For example, quenching the lithiated intermediate of (S)-N-Boc-2-methylpiperidine with acetaldehyde (B116499) yields the corresponding alcohol with an 84:16 diastereomeric ratio. nih.gov Similarly, reaction with para-methoxybenzaldehyde leads to oxazolidinone products after in situ cyclization. nih.govclockss.org

| Electrophile | Product | Yield (%) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| MeOD | (2S,6R)-N-Boc-6-deuterio-2-methylpiperidine | - | - | nih.gov |

| Phenyl isocyanate | Anilide product | 73 | 75:25 | nih.gov |

| Acetaldehyde | Alcohol product | 73 | 84:16 | nih.gov |

| para-Methoxybenzaldehyde | Oxazolidinone product | 82 | 67:33 | nih.gov |

Modifications of the Nitrogen Atom (e.g., N-alkylation, N-deuterio-methylation)

The nitrogen atom of the piperidine ring is a key site for modification, allowing for the introduction of various substituents that can significantly influence the compound's properties. N-alkylation is a common transformation, typically achieved by reacting the secondary amine with an alkyl halide. researchgate.net The use of a base such as K₂CO₃ or N,N-diisopropylethylamine can facilitate the reaction. researchgate.net

A more specialized modification is N-deuterio-methylation, which is valuable for isotopic labeling studies. A synthesis of N-monodeuteriomethyl-2-substituted piperidines has been developed utilizing a modified Eschweiler-Clarke reaction. researchgate.netsoton.ac.uksoton.ac.uk In this procedure, the 2-substituted piperidine is treated with formic acid-d₂ and unlabeled formaldehyde (B43269). researchgate.netsoton.ac.uksoton.ac.uk This method provides a convenient and reliable way to install an N-CH₂D group with high isotopic incorporation. soton.ac.uk For instance, 2-phenylpiperidine (B1215205) can be converted to 1-(Methyl-d)-2-phenylpiperidine in 84% yield using this approach. soton.ac.uk

Regioselective Transformations and Rearrangements

Regioselective reactions allow for the selective functionalization of one specific site in a molecule that has multiple reactive positions. As discussed previously, catalyst-controlled C-H functionalization is a powerful method for achieving regioselectivity on the piperidine ring, enabling targeted substitution at the C2, C3, or C4 positions. nih.govacs.org

Skeletal rearrangements offer another pathway to novel piperidine structures. One such transformation is the nitrogen analogue of the Ferrier rearrangement. This reaction has been used to convert N-carbethoxy-4-hydroxy-1,2,3,4-tetrahydropyridine into various 2-substituted Δ³-piperidines through a Lewis acid-induced reaction with carbon nucleophiles. lookchem.comacs.org

Radical-mediated rearrangements have also been employed to construct the piperidine skeleton. For example, the intramolecular 5-exo cyclization of a 3-(2-methyleneaziridin-1-yl)propyl radical generates a highly strained bicyclic intermediate. nih.govacs.org This intermediate then undergoes C-N bond cleavage, leading to a ring-expanded aminyl radical, which ultimately provides access to substituted 3-methylenepiperidines. nih.govacs.org

Synthesis of Fused Tricyclic and Bicyclic Piperidine-Containing Frameworks

Chiral 2-alkylpiperidines serve as valuable building blocks for the synthesis of more complex, sterically demanding fused ring systems. These intricate frameworks are of significant interest in medicinal chemistry. nih.govnih.gov

An efficient route to fused tricyclic structures involves the asymmetric hydrogenation of 2-alkyl N-benzylpyridinium salts to produce enantioenriched 2-alkylpiperidines. nih.gov These chiral piperidines can then undergo further transformations to yield biologically relevant fused systems. For example, an enantioenriched piperidine was converted into an enantiomerically pure hexahydropyridoindole derivative via N-debenzylation followed by an intramolecular Hartwig-Buchwald amination. nih.gov Similarly, other piperidine precursors have been used to synthesize fused tricyclic frameworks such as benzo-quinolizidines and hexahydrobenzopyridooxazepines. nih.gov

Cascade reactions provide another elegant strategy for constructing fused piperidine systems. A metal-free cascade reaction involving an N-acyliminium ion/aza-Prins cyclization of o-formyl carbamates and homoallylamines has been reported. rsc.org This one-pot protocol efficiently generates masked cis-hydroxyhexahydropyrido[1,2-c]quinazolin-6-ones, which are complex fused tricyclic piperidines, with excellent diastereoselectivity. rsc.org Furthermore, Pd-catalyzed annulation strategies have been developed to convert 2-tetralones and indanones into linearly fused tricyclic piperidine scaffolds. whiterose.ac.uk

Stereochemical Characterization and Conformational Analysis of S 2 Methyl 2 Phenylpiperidine

Spectroscopic Elucidation of Stereochemistry and Enantiopurity

The precise three-dimensional arrangement of atoms in a chiral molecule is fundamental to its chemical and biological properties. For (S)-2-Methyl-2-phenylpiperidine, a combination of spectroscopic and chromatographic techniques is employed to unambiguously determine its stereochemistry and quantify its enantiomeric purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the stereochemistry of chiral compounds. In the case of N-CH₂D-2-methylpiperidine, a derivative of 2-methylpiperidine, the chirality of the six-membered ring leads to a noticeable chemical shift difference between the protons of the N-CH₂D group. soton.ac.uk At 22 °C, this difference is observed to be 14 parts per billion (ppb). soton.ac.uk This phenomenon arises from the different magnetic environments experienced by the diastereotopic protons in the chiral molecule.

Computational and experimental studies on N-CH₂D-2-substituted piperidines have shown that the magnitude of this chemical shift difference (Δν₁₂) is influenced by several factors, including temperature, solvent, and the nature of the substituent at the 2-position. soton.ac.ukmdpi.com For instance, in N-CH₂D-2-methylpiperidine, a chemical shift difference of 13.5 ± 0.6 ppb has been reported. mdpi.com Lowering the temperature can significantly increase this chemical shift difference. soton.ac.uk The presence of an acid, such as trifluoroacetic acid (TFA), can lead to a linear decrease in the chemical shift difference with increasing acid equivalency. soton.ac.uk

The table below summarizes the observed chemical shift differences in related N-substituted piperidine (B6355638) systems.

| Compound | Conditions | Chemical Shift Difference (Δν₁₂) |

| N-CH₂D-2-methylpiperidine | 22 °C | 14 ppb soton.ac.uk |

| N-CH₂D-2-methylpiperidine | 0.1 M in CD₂Cl₂, 25 °C | 13.5 ± 0.6 ppb mdpi.com |

This table presents data on chemical shift differences observed in N-CH₂D-2-methylpiperidine under different conditions, illustrating the sensitivity of NMR measurements to the molecular environment.

These chemical shift differences are crucial for assigning the absolute configuration of chiral methyl groups and understanding the conformational dynamics of the piperidine ring. soton.ac.uk

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation.

For the analysis of piperidine derivatives, various chiral columns are employed. For example, the enantiomeric excess of (2R,3S,6R)-6-Methyl-2-(naphthalen-2-yl)-3-(trifluoromethyl)piperidine and related compounds has been determined by HPLC using columns such as AD-H, OD-H, and OJ-H. rsc.org The separation is typically achieved using a mobile phase consisting of a mixture of hexanes and isopropanol. rsc.org The detection is often carried out using a UV detector at a specific wavelength, for instance, 220 nm. rsc.org

The enantiomeric excess of a sample can be calculated from the peak areas of the two enantiomers in the chromatogram. This technique is widely used in asymmetric synthesis to assess the stereoselectivity of a reaction. rsc.orgnih.gov For instance, the ee of chiral intermediates in the synthesis of pharmaceuticals like (S)-baclofen and (+)-paroxetine has been successfully determined using chiral HPLC. rsc.org

| Compound Type | Chiral Column | Mobile Phase | Detection |

| Substituted Piperidines | AD-H, OD-H, OJ-H | Hexanes/i-PrOH (e.g., 90/10) | UV at 220 nm rsc.org |

| Nicotine Enantiomers | Chiral HPLC | Not specified | Not specified google.com |

| Chiral Carboxylic Acids | Not applicable (uses chiral probe) | Not applicable | Fluorescence nih.gov |

This table provides examples of chiral HPLC conditions used for the enantiomeric excess determination of various chiral compounds, including piperidine derivatives.

Conformational Preferences and Dynamics of 2-Substituted Piperidines

The piperidine ring can adopt various conformations, and the presence of substituents significantly influences its conformational equilibrium. Understanding these preferences is key to predicting the molecule's reactivity and biological activity.

In 2-substituted piperidines, the substituent can occupy either an axial or an equatorial position. The conformational preference is governed by a balance of steric and electronic effects. For N-CH₂D-2-substituted piperidines, the lone pair on the nitrogen atom causes a significant perturbation of the conformational equilibria, leading to non-uniform populations of the CH₂D rotamers. soton.ac.ukmdpi.com This phenomenon is known as rotameric symmetry breaking. mdpi.com

Studies on N-CH₂D-2-methylpiperidine have shown that the equilibrium isotope effect (EIE) leads to a substantial asymmetry in the rotamer populations. soton.ac.uk The three rotamers are designated as S (D is sterically hindered), F (D is free from interaction), and A (D is anti to the nitrogen lone pair). researchgate.net The relative populations of these rotamers can be influenced by temperature. soton.ac.uk

Calculations have indicated that for N-CH₂D-2-phenylpiperidine, the conformation where the 2-phenyl substituent is in the axial position is favored. soton.ac.uk In general, non-polar and large 2-substituents tend to favor the equatorial position, which often results in larger chemical shift differences for the CH₂D protons. mdpi.com Conversely, smaller and more polar groups may prefer the axial position due to stabilizing anomeric effects. mdpi.com

| System | Key Finding |

| N-CH₂D-2-methylpiperidine | Significant rotameric population asymmetry due to equilibrium isotope effect. soton.ac.uk |

| N-CH₂D-2-phenylpiperidine | The conformer with the 2-phenyl group in the axial position is calculated to be the major one. soton.ac.uk |

| General 2-substituted piperidines | Large, non-polar substituents favor the equatorial position, while small, polar groups may prefer the axial position. mdpi.com |

This table highlights the key conformational preferences and the factors influencing them in 2-substituted piperidines.

Memory of Chirality (MOC) Phenomena in Relevant Synthetic Pathways

Memory of Chirality (MOC) is a fascinating stereochemical phenomenon where a chiral molecule retains its stereochemical information during a chemical transformation, even through achiral or rapidly racemizing intermediates. nih.gov This concept has been explored in the synthesis of various heterocyclic compounds, including piperidines. nih.govdntb.gov.ua

The principle of MOC relies on the temporary existence of a chiral intermediate that maintains a specific conformation, thereby directing the stereochemical outcome of the subsequent reaction step. This has been applied in the asymmetric synthesis of piperidines with adjacent stereocenters. dntb.gov.ua For example, radical reactions have been shown to proceed with a "double memory of chirality," where two stereogenic centers are formed with high enantiospecificity. ucla.edu

While direct examples specifically involving the synthesis of (S)-2-Methyl-2-phenylpiperidine via MOC are not prominently detailed in the provided context, the principle is a significant strategy in the broader field of asymmetric synthesis of piperidine derivatives. nih.govdntb.gov.ua It offers an advanced chiral pool approach for creating stereochemically complex molecules. nih.gov

Theoretical and Computational Studies on S 2 Methyl 2 Phenylpiperidine Chemistry

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to study the reaction mechanisms involving piperidine (B6355638) derivatives, including those structurally related to (S)-2-methyl-2-phenylpiperidine.

DFT calculations, often at levels like B3LYP/6-31G(d) or M06-2X/6-311G(d,p), are employed to map out the potential energy surfaces of reactions. acs.orgmdpi.commdpi.com This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a detailed picture of the reaction pathway. For instance, in the context of N-acyliminium ion reactions, DFT calculations have been used to analyze the conformations of these reactive intermediates and rationalize the observed high diastereoselectivities in nucleophilic additions. beilstein-journals.org The calculations can help determine whether a reaction proceeds through a concerted or stepwise mechanism. mdpi.com

Studies on related piperidine systems have shown that DFT can elucidate the stereochemical course of reactions by modeling transition states. For example, in the addition of nucleophiles to chiral N-tert-butanesulfinyl imines, DFT calculations predicted the experimentally observed stereochemical outcome by analyzing a six-membered ring cyclic transition state. beilstein-journals.org These computational models can account for the influence of various factors, such as solvent effects, on the reaction mechanism and energetics. mdpi.com

Table 1: Representative DFT Functionals and Basis Sets Used in Piperidine Chemistry Studies

| Functional | Basis Set | Application | Reference |

| B3LYP | 6-31G(d) | Uncatalyzed and copper(I)-catalyzed cycloaddition | mdpi.com |

| M06-2X | Def2TZVP/SMD(MeCN) | Radical-mediated vs. concerted cycloaddition | mdpi.com |

| B3LYP | 6-311++G(d,p) | Structural optimization and electronic properties | nih.govresearchgate.net |

| M06-2X | 6-311G(d,p) | Conformational energy analysis | acs.org |

Computational Modeling of Stereochemical Outcomes and Selectivity

Computational modeling is crucial for understanding and predicting the stereoselectivity of reactions involving chiral molecules like (S)-2-Methyl-2-phenylpiperidine. By calculating the energies of different diastereomeric transition states, chemists can predict which stereoisomer will be the major product.

For the kinetic resolution of cyclic amines, computational studies have been instrumental in understanding the disparate reactivity and selectivity between cis- and trans-substituted piperidine isomers. ethz.ch DFT calculations of the transition states for the acylation of α-methyl piperidine revealed that the reaction proceeds through a concerted 7-membered transition state. ethz.ch This model helps to rationalize why certain substrate conformations lead to higher selectivity. ethz.ch

In the stereoselective synthesis of disubstituted piperidines from N-acyliminium ions, computational analysis, in conjunction with spectroscopic data, has been used to determine the preferred conformations of the intermediates, which in turn dictates the stereochemical outcome of the nucleophilic attack. beilstein-journals.org These models often consider the steric and electronic effects of substituents on the piperidine ring to explain the observed selectivities. For instance, the preference for an axial orientation of a 2-substituent in phenyl-1-piperidines has been attributed to pseudoallylic strain, a concept supported by QM calculations. acs.org

Prediction of Spectroscopic Parameters and Conformational Energies

Theoretical calculations are highly valuable for predicting spectroscopic properties and analyzing the conformational landscape of molecules. For (S)-2-Methyl-2-phenylpiperidine and its derivatives, computational methods can predict NMR chemical shifts, vibrational frequencies (FT-IR), and electronic transitions (UV-Vis), which can then be compared with experimental data for structural validation. nih.govresearchgate.net

A combined experimental and computational approach has been used to investigate the small proton chemical shift differences in N-CH2D-2-methylpiperidine. mdpi.com These studies revealed that a hyperconjugation interaction involving the nitrogen lone pair perturbs the vibrational energies and, consequently, the rotamer populations, leading to observable differences in the NMR spectrum. mdpi.com

Table 2: Calculated Conformational Energy Differences for 2-Methyl-1-phenylpiperidine

| Conformer | Relative Free Energy (ΔG, kcal/mol) | Computational Level | Reference |

| Axial 2-methyl | -1.0 | M06-2X/6-311G(d,p) | acs.org |

| Equatorial 2-methyl | Favored by 1.8 kcal/mol (for 1,2-dimethylpiperidine) | - | acs.org |

Quantum Chemical Approaches to Chiral Recognition

Quantum chemical methods are being increasingly used to understand the principles of chiral recognition at the molecular level. These approaches can model the non-covalent interactions, such as hydrogen bonding and van der Waals forces, that govern the binding between a chiral host and a chiral guest.

For chiral amines and amino alcohols, DFT calculations have been used to study the binding interactions with chiral calixarene (B151959) hosts. researchgate.net These calculations can reveal the specific hydrogen bonding networks and other interactions responsible for the enantioselectivity of the host-guest complex. researchgate.net The insights gained from these computational studies are valuable for the rational design of new chiral selectors and resolving agents.

While specific quantum chemical studies on the chiral recognition of (S)-2-Methyl-2-phenylpiperidine were not found in the provided search results, the methodologies applied to similar chiral amines are directly applicable. Such studies would involve modeling the interaction of (S)-2-Methyl-2-phenylpiperidine with a chiral stationary phase or a chiral resolving agent to understand the basis of enantiomeric separation.

Catalytic Applications and Role of S 2 Methyl 2 Phenylpiperidine in Ligand Design

(S)-2-Methyl-2-phenylpiperidine as a Chiral Catalyst or Ligand Component

(S)-2-Methyl-2-phenylpiperidine is recognized primarily as a chiral building block. Its rigid, stereodefined structure makes it an attractive scaffold for the design and synthesis of more complex chiral ligands used in asymmetric catalysis. The fundamental principle of asymmetric catalysis relies on a chiral catalyst creating a diastereomeric transition state that preferentially leads to one enantiomer of the product over the other. nih.gov The efficacy of a chiral ligand is often dictated by its steric and electronic properties, which are used to fine-tune the catalyst's selectivity and reactivity. nih.gov

While direct catalytic applications of (S)-2-Methyl-2-phenylpiperidine itself are not extensively documented, its structural motif is incorporated into the design of larger, more complex ligands. For instance, the piperidine (B6355638) ring can serve as a backbone to which phosphine (B1218219), amine, or other coordinating groups are attached. This modular approach allows for the systematic modification of the ligand's properties to optimize performance in a specific metal-catalyzed reaction. nih.gov The synthesis of such ligands often involves functionalizing the nitrogen atom or other positions on the piperidine ring, thereby using the inherent chirality of the (S)-2-Methyl-2-phenylpiperidine unit to induce asymmetry in the catalytic process.

Survey of Metal-Catalyzed Reactions Utilized in Piperidine Synthesis

The construction of the piperidine ring has been significantly advanced through the use of transition metal catalysis, which offers powerful methods for forming carbon-carbon and carbon-nitrogen bonds.

A variety of transition metals have been successfully employed to catalyze the synthesis of piperidine derivatives through diverse reaction pathways.

Iridium (Ir): Iridium catalysts are particularly effective for the asymmetric hydrogenation of pyridinium (B92312) salts to yield stereodefined piperidines. mdpi.com For example, an Iridium(I) complex with a P,N-ligand has been used for this transformation. mdpi.com Additionally, Iridium(III)-catalyzed "hydrogen borrowing" cascades, involving sequential oxidation, amination, and imine reduction, enable the stereoselective synthesis of substituted piperidines from diols and amines. nih.gov Light-mediated intramolecular radical carbocyclization using iridium catalysts has also been developed. mdpi.com

Rhodium (Rh): Rhodium complexes are well-suited for the hydrogenation of pyridine (B92270) derivatives. nih.gov For instance, a rhodium(I) complex combined with pinacol (B44631) borane (B79455) has been used for the diastereoselective dearomatization and hydrogenation of fluoropyridines. nih.gov A significant breakthrough involves the rhodium-catalyzed asymmetric reductive Heck reaction of dihydropyridines with aryl or vinyl boronic acids, providing access to a wide range of enantioenriched 3-substituted piperidines with high yield and excellent enantioselectivity. acs.org

Palladium (Pd): Palladium catalysis is a versatile tool for piperidine synthesis. Methods include the intramolecular aminoarylation of alkenes to form pyrrolidines, which can serve as precursors. acs.org Enantioselective approaches to the oxidative amination of non-activated alkenes have been developed using palladium catalysts with novel pyridine-oxazoline ligands. nih.gov Furthermore, palladium-catalyzed N-arylation reactions, such as the Buchwald-Hartwig amination, are widely used to couple piperidine with aryl halides. nih.gov

Copper (Cu): Copper catalysts are prominent in N-arylation reactions like the Ullmann coupling for synthesizing N-arylpiperidines. rsc.org Copper(I)-catalyzed radical enantioselective cyclization has been reported for the synthesis of piperidine rings from β-lactams containing an alkene residue. mdpi.com Mechanistic studies have also shed light on copper-catalyzed intramolecular C–H amination pathways for forming piperidines.

| Metal Catalyst | Reaction Type | Substrate Example | Key Features/Ligand | Reference |

| Iridium (Ir) | Asymmetric Hydrogenation | 2-substituted pyridinium salts | P,N-ligand | mdpi.com |

| Iridium (Ir) | Hydrogen Borrowing Annulation | Amino-alcohols | - | nih.gov |

| Rhodium (Rh) | Asymmetric Reductive Heck | Dihydropyridines, Arylboronic acids | (S)-Segphos | acs.org |

| Rhodium (Rh) | Dearomatization/Hydrogenation | Fluoropyridines | - | nih.gov |

| Palladium (Pd) | Enantioselective Oxidative Amination | Non-activated alkenes | Pyridine-oxazoline ligand | nih.gov |

| Palladium (Pd) | N-Arylation (Buchwald-Hartwig) | Piperidine, Aryl bromides | BINAP | nih.gov |

| Copper (Cu) | N-Arylation (Ullmann Coupling) | Piperidine, Aryl halides | Piconolic acid | rsc.org |

| Copper (Cu) | Radical Enantioselective Cyclization | β-lactam with alkene | - | mdpi.com |

Gold, Nickel, Ruthenium, Cobalt, and Silver Catalysis in Heterocycle Synthesis

Other transition metals also play a crucial role in the synthesis of piperidines and related heterocycles.

Gold (Au): Gold(I) complexes can catalyze the oxidative amination of non-activated alkenes, enabling the difunctionalization of a double bond to form a piperidine ring while introducing an oxygen-containing substituent. nih.gov

Nickel (Ni): Nickel-based nanocatalysts have been used for the hydrogenation of pyridine derivatives. mdpi.com Nickel-catalyzed cross-coupling reactions of aryl bromides with alkyl zinc reagents have been employed in multi-step syntheses leading to complex piperidine-containing structures. rsc.org

Ruthenium (Ru): Ruthenium-based nanocatalysts are effective for pyridine hydrogenation. mdpi.com Ruthenium-catalyzed olefin ring-closing metathesis (RCM) is a powerful strategy for constructing piperidine rings from dialkenyl amines. researchgate.net

Cobalt (Co): Cobalt-based nanocatalysts, sometimes supported on titanium nanoparticles, have been developed for the acid-free hydrogenation of pyridines, even in water. mdpi.comnih.gov

Silver (Ag): Silver salts are often used as crucial additives in C-H activation reactions catalyzed by other metals like ruthenium, rhodium, and palladium. They can facilitate the in situ generation of the catalytically active species or assist in key steps of the catalytic cycle.

| Metal Catalyst | Reaction Type | Substrate Example | Key Features | Reference |

| Gold (Au) | Oxidative Amination | Non-activated alkenes | Iodine(III) oxidizing agent | nih.gov |

| Nickel (Ni) | Hydrogenation | Pyridine derivatives | Nanocatalyst | mdpi.com |

| Ruthenium (Ru) | Ring-Closing Metathesis (RCM) | Dialkenyl amines | Grubbs' catalyst and analogues | researchgate.net |

| Cobalt (Co) | Hydrogenation | Substituted pyridines | Titanium nanoparticle support | mdpi.comnih.gov |

Organocatalytic Systems for Asymmetric Piperidine Formation

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful alternative to metal-based systems for asymmetric synthesis. These methods avoid potentially toxic and expensive heavy metals and often operate under mild conditions.

Several organocatalytic strategies have been successfully applied to the enantioselective synthesis of piperidines. One prominent approach is the use of chiral phosphoric acids. For example, the asymmetric synthesis of 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates was achieved using 10 mol% of a chiral phosphoric acid, yielding novel bisindole-piperidine hybrids.

Another powerful strategy involves cascade reactions catalyzed by chiral secondary amines, such as proline derivatives. An organocatalytic Michael/aza-Henry/hemiaminalization cascade reaction has been developed to produce complex spiro-piperidine oxindole (B195798) derivatives in good yields with high diastereoselectivities and excellent enantioselectivities. Similarly, a biomimetic approach using proline has been used for the asymmetric synthesis of 2-substituted piperidine-type alkaloids. researchgate.net

| Catalyst Type | Reaction Type | Product Class | Key Findings | Reference |

| Chiral Phosphoric Acid | [4+2] Cycloaddition | 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates | Up to 70% yield, 99% ee | |

| Chiral Secondary Amine | Michael/aza-Henry/hemiaminalization Cascade | Spiro-piperidine oxindoles | Good yields, high diastereo- and enantioselectivity | |

| Proline | Biomimetic Mannich/Cyclization | 2-substituted piperidine alkaloids | Up to 97% ee, good yield | researchgate.net |

Biocatalytic Strategies for Enantioselective Transformations

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with exceptional selectivity. This approach offers significant advantages in terms of sustainability and precision, particularly for producing enantiopure pharmaceutical intermediates.

For piperidine synthesis, biocatalytic methods are increasingly being explored. One strategy involves the use of transaminases (TAs). A biocatalytic approach using an ω-TA-mediated aza-Michael reaction has been developed for the enantioselective preparation of 2,6-disubstituted piperidines from prochiral ketoenones. umich.edu This method represents a novel biocatalytic disconnection, where the enzyme's reversibility is harnessed to drive the reaction towards the desired aza-Michael products. umich.edu

Ketoreductases (KREDs) and whole-cell systems like Baker's yeast have been employed for the enantioselective reduction of N-Boc-3-piperidone to produce (S)-1-Boc-3-hydroxypiperidine, a key intermediate for various drugs. rsc.org The use of a ketoreductase enzyme provided high chiral selectivity (100% chiral purity), while the Baker's yeast approach offered a cost-effective and environmentally friendly alternative. rsc.org

More recently, a chemo-enzymatic approach has combined biocatalytic C-H oxidation with radical cross-coupling to construct complex piperidine frameworks. mdpi.com Enzymes such as proline hydroxylases are used for the scalable and site-selective hydroxylation of inexpensive piperidine precursors, which are then diversified using modern cross-coupling methods. nih.govmdpi.com This strategy streamlines the synthesis of medicinally important, three-dimensional molecules. nih.govmdpi.com

| Biocatalyst | Reaction Type | Substrate | Product | Key Advantage | Reference |

| ω-Transaminase (ω-TA) | Aza-Michael Reaction | Prochiral ketoenones | 2,6-disubstituted piperidines | Novel biocatalytic disconnection | umich.edu |

| Ketoreductase (KRED 110) | Asymmetric Reduction | N-Boc-3-piperidone | (S)-1-Boc-3-hydroxypiperidine | High chiral purity (100%) | rsc.org |

| Baker's Yeast | Asymmetric Reduction | N-Boc-3-piperidone | (S)-1-Boc-3-hydroxypiperidine | Cost-effective, eco-friendly | rsc.org |

| Proline Hydroxylase | C-H Oxidation | Carboxylated piperidines | Hydroxypiperidines | Scalable access to chiral intermediates | mdpi.com |

Development of Recyclable Catalytic Systems

The development of recyclable catalysts is a key principle of green chemistry, aiming to reduce waste, lower costs, and improve process sustainability. Several strategies have been explored for the synthesis of functionalized piperidines.

One approach involves immobilizing the catalyst on a solid support or using a biphasic system to facilitate separation and reuse. For example, L-proline nitrate (B79036) has been used as a recyclable, green ionic liquid catalyst for a three-component reaction to produce highly functionalized piperidines. This system demonstrates high atom economy and reaction mass efficiency, and the catalyst can be recycled up to five times without a significant loss of activity.

Another innovative system utilizes PEG-embedded potassium tribromide ([K+PEG]Br3−) as an efficient and recyclable catalyst for the one-pot, three-component coupling of an aldehyde, amine, and β-keto ester to form piperidines. nih.govacs.orgresearchgate.net At the end of the reaction, the catalyst can be readily regenerated from the reaction mixture, making the protocol highly efficient and environmentally friendly. nih.govacs.orgresearchgate.net Heterogeneous palladium catalysts supported on functionalized magnetic nanoparticles (e.g., Fe3O4@SiO2) have also been developed, offering easy separation via an external magnet and demonstrating good reusability over multiple cycles. nih.gov

| Catalytic System | Reaction | Key Features | Recyclability | Reference |

| L-proline nitrate (Ionic Liquid) | Three-component reaction | Green, high atom economy | Up to 5 runs without loss of activity | |

| PEG-embedded KBr3 | Three-component coupling | Metal-free, simple regeneration | Efficiently reused after regeneration | nih.govacs.orgresearchgate.net |

| Pd on Fe3O4@SiO2 | Heck, C-H activation, Cycloaddition | Heterogeneous, magnetic separation | Retains efficiency over 5 cycles | nih.gov |

Academic and Research Applications of S 2 Methyl 2 Phenylpiperidine As a Synthetic Building Block

Utility in the Construction of Complex Nitrogenous Ring Systems

The synthesis of complex molecules containing nitrogen is a cornerstone of medicinal chemistry and materials science. The piperidine (B6355638) ring can be formed through various synthetic strategies, including the hydrogenation of pyridine (B92270) precursors, intramolecular cyclization of linear amino-aldehydes, and various cycloaddition reactions. nih.govmdpi.com (S)-2-Methyl-2-phenylpiperidine, as a pre-formed chiral piperidine, offers a strategic advantage, allowing chemists to bypass the often-challenging steps of ring formation and stereocenter installation, instead focusing on its elaboration into more intricate systems.

Its utility is particularly evident in the stereoselective synthesis of other nitrogen-containing heterocycles. For instance, chiral N-tert-butanesulfinyl imines have been used as key intermediates in the asymmetric synthesis of piperidine derivatives. The diastereoselective allylation of these imines is a critical step, leading to the formation of precursors that can be cyclized to yield polysubstituted piperidines like (2S,6R)-2-methyl-6-phenylpiperidine. nih.gov This demonstrates how a chiral element, once installed, can direct the stereochemical outcome of subsequent transformations to build complex ring systems with high precision. nih.gov

Furthermore, the nitrogen atom of the piperidine ring can act as a nucleophile, enabling its incorporation into larger fused or bridged heterocyclic systems. researchgate.net An example of this reactivity is seen in the formation of N-Mannich bases, where piperidine reacts with formaldehyde (B43269) and another amine-containing molecule, such as a 1,2,4-triazole, to link the two heterocyclic moieties. csic.es This reaction creates more complex molecular scaffolds by forming new carbon-nitrogen bonds. csic.es Similarly, piperidine derivatives are employed in zinc(II)-mediated reactions for the synthesis of amidines from nitriles, further showcasing their role in constructing nitrogen-rich structures. rsc.org

Precursor for Stereochemically Defined Analogues of Natural Products and Scaffolds for Chemical Biology

The piperidine nucleus is a ubiquitous feature in a wide array of natural alkaloids, including morphine, scopolamine, and vinblastine. researchgate.net Piperidone compounds often serve as precursors to this essential ring system in synthetic routes targeting these natural products and their analogues. researchgate.net The inherent chirality of (S)-2-Methyl-2-phenylpiperidine makes it an ideal starting point for the synthesis of stereochemically pure analogues of such biologically active molecules. These analogues are indispensable tools in chemical biology and drug discovery for probing structure-activity relationships (SAR) and understanding interactions with biological targets like receptors and enzymes. researchgate.netnih.gov

A notable application is in the development of receptor modulators. Researchers have modified the phenyl-piperidine core to create bridged analogues to explore the binding requirements of the P2Y14 receptor. nih.gov By introducing conformational rigidity through one- or two-carbon bridges, they synthesized a series of stereochemically unambiguous compounds, leading to the discovery of antagonists with enhanced affinity and in vivo activity. nih.gov This systematic approach highlights how a core scaffold can be methodically altered to optimize biological function. nih.gov

In another example, the 4-alkylpiperidine-2-carboxamide scaffold was optimized to develop positive allosteric modulators (PAMs) for the serotonin (B10506) 5-HT2C receptor. nih.gov By replacing a flexible alkyl chain with phenyl-containing fragments, researchers created compounds with improved drug-like properties. This work underscores the value of using chiral piperidine building blocks to generate libraries of related compounds for refining pharmacological profiles. nih.govwhiterose.ac.uk

Table 1: Examples of Biologically Active Scaffolds Derived from Phenylpiperidine Cores

| Scaffold Type | Target | Application/Key Finding | Reference |

|---|---|---|---|

| Bridged Phenylpiperidine | P2Y14 Receptor | Introduction of a 2-azanorbornane bridge led to an antagonist with 3-fold higher affinity and in vivo antiasthmatic activity. | nih.gov |

| 4-Phenylpiperidine-2-carboxamide | 5-HT2C Receptor | Optimization of the scaffold produced a Positive Allosteric Modulator (PAM) with improved pharmacokinetics for in vivo studies. | nih.gov |

| N-Arylpiperidines | Histamine H1 Receptor | Synthesis of novel phenindamine (B164606) analogues with relocated double bonds to enhance pharmacological activity. | bath.ac.uk |

Design and Synthesis of Advanced Molecular Architectures

Beyond mimicking natural products, (S)-2-Methyl-2-phenylpiperidine serves as a foundational element for the design and synthesis of novel and advanced molecular architectures. acs.org Its rigid, well-defined three-dimensional structure provides a reliable anchor point for constructing complex molecules intended for various applications in materials science and medicinal chemistry. The field of diversity-oriented synthesis, which aims to efficiently create libraries of structurally diverse small molecules, often employs such robust building blocks to explore new areas of chemical space. whiterose.ac.ukunimi.it

The enantioselective synthesis of 3-substituted piperidines has been achieved through rhodium-catalyzed asymmetric reductive Heck reactions, starting from pyridine derivatives. acs.org This method provides access to a wide variety of enantioenriched 3-piperidines, which are themselves valuable building blocks for clinically important molecules. acs.org The availability of specific stereoisomers like (S)-2-Methyl-2-phenylpiperidine allows for a more direct and controlled approach to these targets. sigmaaldrich.com

The rational design of ligands for specific biological targets often leverages the defined stereochemistry of building blocks to ensure precise orientation within a binding pocket. For example, in the design of biased ligands for the μ-opioid receptor, a phenylpropamine moiety is a key pharmacophore feature. acs.org Chiral piperidine scaffolds can be used to position the phenyl group and other functional components in a desired spatial arrangement to achieve high affinity and functional selectivity. acs.org This strategic use of chiral building blocks is fundamental to creating advanced molecular architectures with tailored properties. nih.gov

Future Perspectives in S 2 Methyl 2 Phenylpiperidine Research

Innovations in Green and Sustainable Synthetic Methodologies

The chemical industry is increasingly focused on developing efficient and sustainable methods for synthesizing nitrogen heterocycles like piperidines. nih.govacs.orgnih.gov A significant future direction lies in the adoption of "green chemistry" principles, which prioritize the use of renewable resources, reduction of waste, and employment of environmentally benign catalysts. unirioja.es